[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate
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Overview
Description
[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methylbenzoyl group and a trifluoromethyl group, as well as a fluorobenzenecarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the methylbenzoyl group: This step involves the acylation of the pyrazole ring using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide and a suitable catalyst.
Esterification: The final step involves the reaction of the pyrazole derivative with 4-fluorobenzenecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl benzoate
- [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-chlorobenzenecarboxylate
- [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-bromobenzenecarboxylate
Uniqueness
The uniqueness of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluorobenzene groups can enhance its stability and bioactivity compared to similar compounds.
Properties
IUPAC Name |
[1-(4-methylbenzoyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O3/c1-12-2-4-13(5-3-12)18(27)26-17(20(22,23)24)10-16(25-26)11-29-19(28)14-6-8-15(21)9-7-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHIFYUXZRPJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)COC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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